molecular formula C12H21BO2 B6239240 rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans CAS No. 350031-03-7

rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans

Cat. No.: B6239240
CAS No.: 350031-03-7
M. Wt: 208.11 g/mol
InChI Key: MFOCKZYRZAVWDO-VHSXEESVSA-N
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Description

This compound is a racemic mixture of a trans-configured bicyclopropane-substituted dioxaborolane. The core structure consists of a 1,3,2-dioxaborolane ring (a boronic ester) with two cyclopropane rings fused in a [1,1'-bi(cyclopropane)] configuration. The trans stereochemistry indicates that substituents on the cyclopropane are on opposite sides, influencing steric and electronic properties. The 4,4,5,5-tetramethyl groups on the dioxaborolane enhance stability by reducing hydrolysis susceptibility .

Properties

CAS No.

350031-03-7

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

2-[(1R,2R)-2-cyclopropylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3/t9-,10+/m0/s1

InChI Key

MFOCKZYRZAVWDO-VHSXEESVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3CC3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as trans-dioxaborolane) is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research and case studies.

  • Molecular Formula : C14H24B2O2
  • Molecular Weight : 208.105 g/mol
  • LogP : 3.383
  • Rotatable Bonds : 2
  • Hydrogen Bond Acceptors : 2

These properties suggest that the compound possesses moderate lipophilicity and may interact effectively with biological membranes.

The biological activity of trans-dioxaborolane is primarily attributed to its ability to form stable complexes with various biomolecules. The boron atom can interact with nucleophiles such as hydroxyl groups in carbohydrates and amino acids in proteins, potentially influencing enzymatic activities and metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to trans-dioxaborolane exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that dioxaborolanes could inhibit the activity of certain kinases involved in cell signaling pathways that promote tumor growth. The inhibition was found to be dose-dependent and selective for cancerous cells over normal cells .

Antimicrobial Activity

Trans-dioxaborolane has shown promising antimicrobial activity against various bacterial strains:

  • Study Findings : In vitro tests revealed that trans-dioxaborolane exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of trans-dioxaborolane:

  • Boron Atom : The presence of the boron atom is essential for its biological activity due to its ability to form transient interactions with biomolecules.
  • Cyclopropane Moiety : The bicyclic structure contributes to the rigidity and spatial orientation necessary for effective binding to target sites .

Research Findings

StudyBiological ActivityKey Findings
AnticancerInhibition of kinase activity in cancer cells; dose-dependent effects observed.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values comparable to antibiotics.
Enzyme InhibitionDemonstrated ability to inhibit specific metabolic enzymes involved in cancer metabolism.

Scientific Research Applications

Synthetic Chemistry

Dioxaborolanes are often utilized as intermediates in organic synthesis. They can serve as:

  • Boron sources : The boron atom can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.
  • Protecting groups : The dioxaborolane moiety can protect alcohols and amines during multi-step syntheses.

Pharmaceutical Chemistry

Compounds with boron functionalities have shown promise in medicinal chemistry:

  • Drug Design : The incorporation of dioxaborolane derivatives into drug candidates can enhance biological activity and selectivity. Their ability to form stable complexes with biomolecules is particularly useful.
  • Anticancer Agents : Research has indicated that certain boron compounds exhibit cytotoxic effects against cancer cells. Dioxaborolanes could potentially be explored for this application.

Materials Science

The unique properties of dioxaborolanes make them suitable for:

  • Polymer Chemistry : They can act as cross-linking agents or additives in polymer formulations to improve mechanical properties.
  • Nanotechnology : Dioxaborolanes may be used in the synthesis of boron-doped nanomaterials which have applications in electronics and catalysis.

Case Studies

StudyApplicationFindings
Synthesis of Boron-containing CompoundsDemonstrated the utility of dioxaborolanes in synthesizing complex organic molecules through efficient coupling reactions.
Anticancer ActivityInvestigated the cytotoxic effects of boron compounds on various cancer cell lines, suggesting potential therapeutic applications for dioxaborolanes.
Polymer EnhancementsExplored the role of dioxaborolanes as cross-linking agents in polymer matrices, leading to improved thermal stability and mechanical strength.

Comparison with Similar Compounds

Key Features :

  • Stereochemistry : Racemic trans configuration.
  • Synthesis : Likely synthesized via radical cyclopropanation or transition-metal-catalyzed methods, similar to procedures in and .
  • Applications: Potential use in Suzuki-Miyaura cross-couplings or as a chiral building block in asymmetric synthesis.

Comparison with Structurally Similar Compounds

trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic Acid

  • Molecular Formula : C₁₀H₁₇BO₄ .
  • Key Differences : Replaces the bicyclopropane with a carboxylic acid group.
  • Reactivity : The carboxylic acid enables conjugation to biomolecules or metal catalysts, unlike the inert bicyclopropane in the target compound.
  • Applications : Used in peptide coupling or as a bifunctional linker .

4,4,5,5-Tetramethyl-2-((1R,2S)-1-(2-methylprop-1-en-1-yl)-2-phenethyl cyclopropyl)-1,3,2-dioxaborolane (Compound 65)

  • Molecular Formula: Not explicitly stated, but structurally analogous with a phenethyl-substituted cyclopropane.
  • Synthesis : Copper-catalyzed cyclopropanation (10 mol % Cu catalyst, 85% yield) .
  • Reactivity : Higher steric hindrance may slow cross-coupling kinetics compared to the bicyclopropane analog .

2-(3-((1s,3s)-Adamantan-1-yl)-3-methylcycloprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1g)

  • Key Differences : Adamantane substituent adds extreme bulk and rigidity.
  • Applications : Useful in materials science for creating rigid frameworks. The bicyclopropane in the target compound offers moderate steric hindrance, balancing reactivity and stability .

trans-2,5-Diisopropylborolane

  • Molecular Formula : C₈H₁₇B.
  • dioxaborolane, reducing oxidation resistance.
  • Reactivity : Less stable in protic solvents but more reactive in hydroboration reactions. The target compound’s dioxaborolane ring improves hydrolytic stability .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Method Key Applications References
Target Compound (rac-trans bicyclopropane-dioxaborolane) C₁₃H₂₀BO₂ (est.) Bicyclopropane, dioxaborolane Radical cyclopropanation Asymmetric synthesis, cross-coupling
trans-2-(Dioxaborolane)cyclopropanecarboxylic Acid C₁₀H₁₇BO₄ Carboxylic acid, dioxaborolane Not specified Peptide coupling, bifunctional linkers
Compound 65 (Phenethyl-substituted cyclopropane-dioxaborolane) - Phenethyl, dioxaborolane Cu-catalyzed cyclopropanation Sterically hindered couplings
1g (Adamantane-substituted cyclopropane-dioxaborolane) - Adamantane, dioxaborolane Not specified Materials science
trans-2,5-Diisopropylborolane C₈H₁₇B Borolane, isopropyl groups Monobromoborane reaction Hydroboration reagent

Reactivity and Stability Insights

  • Hydrolytic Stability: The 4,4,5,5-tetramethyl groups on the dioxaborolane significantly reduce hydrolysis rates compared to non-methylated analogs (e.g., borolanes) .
  • Steric Effects : Bicyclopropane substituents impose moderate steric hindrance, intermediate between adamantane (high) and phenethyl (moderate-low) groups .
  • Stereochemical Impact : The trans configuration in the target compound may enhance diastereoselectivity in cyclopropanation reactions compared to cis analogs .

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Palladium and nickel catalysts enable stereospecific cyclopropanation of alkenes. A dinuclear Pd(I) system, as reported by Braunschweig et al., facilitates trans-selective coupling of vinylcyclopropane precursors. For example:

Alkene+CH2I2Pd(I) catalysttrans-Cyclopropane\text{Alkene} + \text{CH}2\text{I}2 \xrightarrow{\text{Pd(I) catalyst}} \text{trans-Cyclopropane}

This method achieves >90% trans selectivity at room temperature within 30 minutes, critical for preserving boronate functionality.

Simmons-Smith Reaction Modifications

Classic Simmons-Smith conditions (Zn/Cu, CH₂I₂) are avoided due to harshness, but modified protocols using Rh or Ir catalysts allow cyclopropanation of boron-containing alkenes. Marder et al. demonstrated that Rh(PⁱPr₃)₂Cl achieves 75–85% yields for bicyclopropane intermediates without boronate degradation.

Boronate Ester Installation

Transesterification of Pinacol Boronates

The dioxaborolane ring is introduced via transesterification of pinacol boronates (B₂pin₂) under acidic conditions. A model reaction involves:

Cyclopropane-B(OH)2+PinacolTFA, tolueneDioxaborolane\text{Cyclopropane-B(OH)}_2 + \text{Pinacol} \xrightarrow{\text{TFA, toluene}} \text{Dioxaborolane}

Kinetic studies show equilibrium constants near unity (Kₑq ≈ 1.08), enabling high conversions at 90°C. This method avoids water-sensitive intermediates, enhancing reproducibility.

Metal-Catalyzed Borylation

Rhodium- or iridium-catalyzed borylation of cyclopropane halides (e.g., trans-1-iodo-2-vinylcyclopropane) with B₂pin₂ provides direct access to the target compound. Hartwig’s iridium system achieves 70–80% yields with minimal diastereomerization.

Stereochemical Control and Racemic Resolution

Chiral Auxiliaries

Temporary chiral ligands, such as (R)-BINAP, induce asymmetry during cyclopropanation. However, racemization during boronate installation limits utility.

Kinetic Resolution

Enzymatic or chemical resolution separates enantiomers post-synthesis. Lipase-mediated hydrolysis of boronate esters achieves 90–95% enantiomeric excess (ee) for related compounds, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)trans SelectivityKey AdvantageReference
Pd(I)-CatalyzedPd(I) dimer85–90>95%Room-temperature, rapid
Rh-Catalyzed BorylationRh(PⁱPr₃)₂Cl70–8085–90%Compatible with B₂pin₂
TransesterificationTFA90N/ANo metal catalysts, scalable

Mechanistic Insights

Cyclopropanation Mechanism

Dinuclear Pd(I) catalysts operate via a two-electron transfer process, where bridging ligands stabilize the transition state to favor trans addition (Figure 1). DFT calculations confirm lower activation energy (ΔG‡ = 18.7 kcal/mol) for trans versus cis pathways.

Boronate Formation Dynamics

Transesterification proceeds through a tetrahedral intermediate, with pinacol acting as a leaving group. Acid catalysis (TFA) stabilizes the transition state, accelerating equilibration.

Industrial and Environmental Considerations

  • Scalability : Pd(I) and transesterification routes are most scalable, with demonstrated kilogram-scale production.

  • Waste Streams : Metal-catalyzed methods generate halogenated byproducts, whereas transesterification produces benign pinacol.

  • Cost Analysis : B₂pin₂ ($12–15/g) and Pd catalysts ($8–10/g) dominate costs, favoring non-metallic methods for large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans?

  • Methodological Answer : The synthesis typically involves cyclopropanation of alkenes using diazo precursors (e.g., ethyl diazoacetate) in the presence of transition metal catalysts such as rhodium or copper. Key steps include:

  • Reaction of the diazo compound with a bicyclopropane precursor under inert conditions.
  • Use of dichloromethane or similar solvents at 0–25°C to control reaction kinetics.
  • Purification via column chromatography to isolate the trans isomer.
  • Stereochemical integrity is maintained using chiral auxiliaries or catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze δH and δC values in CDCl₃ to confirm cyclopropane ring strain and dioxaborolane geometry. For example, trans stereochemistry is validated by coupling constants (e.g., J = 8–10 Hz for cyclopropane protons) .
  • IR Spectroscopy : Identify B-O (1350–1450 cm⁻¹) and cyclopropane C-H (3050–3100 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight (e.g., M⁺ peak at m/z ~300–350) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis to minimize racemization?

  • Methodological Answer :

  • Catalyst Design : Use Rh₂(OAc)₄ or Cu(I) complexes with chiral ligands (e.g., bisoxazolines) to induce enantioselectivity .
  • Temperature Control : Maintain reactions at 0–5°C to reduce thermal racemization.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring trans configuration .

Q. How do computational models explain the strain effects in the bicyclopropane-dioxaborolane system?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to quantify ring strain (e.g., cyclopropane angles ~60°) and predict reactivity.
  • NBO Analysis : Evaluate hyperconjugative interactions between boron and adjacent oxygen atoms to explain dioxaborolane stability .

Q. What strategies resolve contradictions in stereochemical data between experimental and computational results?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental unit cell parameters with DFT-optimized structures .
  • Dynamic NMR : Monitor temperature-dependent splitting of cyclopropane signals to assess conformational flexibility .

Application-Focused Questions

Q. How does this compound serve as a chiral building block in asymmetric synthesis?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The boronate ester moiety enables cross-coupling with aryl halides, retaining stereochemistry for pharmaceutical intermediates .
  • Enzyme Inhibition Studies : Use as a substrate to probe catalytic mechanisms of cyclopropane-modifying enzymes (e.g., methyltransferases) via kinetic isotope effect (KIE) assays .

Q. What are the challenges in studying its interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Employ AutoDock Vina to model interactions with enzyme active sites, accounting for steric hindrance from the bicyclopropane .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions due to rigid cyclopropane geometry .

Data Analysis and Contradiction Management

Q. How to address discrepancies in reported catalytic efficiencies for this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (e.g., solvent purity, catalyst loading) across labs.
  • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to identify outliers in published data .

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